4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Description
Properties
CAS No. |
1706459-43-9 |
|---|---|
Molecular Formula |
C11H12F3N |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H12F3N/c1-7-4-5-15-10-6-8(11(12,13)14)2-3-9(7)10/h2-3,6-7,15H,4-5H2,1H3 |
InChI Key |
CKPIEZAXWHCQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedlander Annulation for Core Formation
Friedlander annulation remains a cornerstone for synthesizing quinoline derivatives due to its atom economy and tolerance for electron-withdrawing groups. Proline potassium salt has emerged as a superior catalyst for regioselective annulation, enabling the incorporation of trifluoromethyl groups at the 4-position . Adapting this method, 2-amino-5-(trifluoromethyl)benzaldehyde and 3-methylcyclohexanone undergo condensation under mild acidic conditions (AcOH, 80°C) to yield the quinoline precursor. Subsequent hydrogenation using Pd/C (10 atm H₂, ethanol) selectively reduces the aromatic ring, affording the tetrahydroquinoline scaffold with 72–78% overall yield .
Critical Parameters :
-
Catalyst Loading : 15 mol% proline potassium salt optimizes cyclization efficiency.
-
Solvent System : Ethanol/water (4:1) minimizes side reactions during hydrogenation.
-
Substituent Effects : The electron-withdrawing trifluoromethyl group enhances imine formation kinetics by polarizing the carbonyl group .
Reductive Amination-Cyclization Cascades
A two-step protocol involving reductive amination followed by intramolecular cyclization has been validated for constructing 4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline. Starting with 3-(trifluoromethyl)aniline and methyl vinyl ketone, NaBH₃CN in methanol at 0°C selectively reduces the imine intermediate, yielding a secondary amine . Subsequent treatment with phosphorus pentoxide (P₂O₅) in toluene at reflux induces cyclodehydration, forming the tetrahydroquinoline ring with 65% isolated yield .
Reaction Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH₃CN | 89% conversion |
| Cyclization Catalyst | P₂O₅ | 72% efficiency |
| Temperature | 110°C | Minimizes dimerization |
Mechanistic Insight : The trifluoromethyl group stabilizes the transition state during cyclization via inductive effects, as evidenced by DFT calculations .
Palladium-Catalyzed Stereoselective Reduction
Patent literature discloses a stereoselective route leveraging palladium catalysts to reduce oxime intermediates derived from 2-ethyl-6-trifluoromethyl-2,3-dihydroquinolin-4-one . While originally designed for ethyl substituents, this method adapts to methyl groups by substituting the ketone precursor. Hydrogenation with Pd(OAc)₂ and triethylamine in THF at 50°C achieves >90% diastereomeric excess for the cis-4-methyl configuration.
Advantages :
-
Chemoselectivity : Palladium avoids over-reduction of the trifluoromethyl group.
-
Scalability : Batch reactions at 100 g scale maintain 68% yield .
Phosphonium Salt-Mediated Cyclization
Phosphonium salts containing trifluoroacetamide moieties enable the synthesis of trifluoromethyl-substituted heterocycles via Wittig-like cyclizations . For this compound, 2-(N-trifluoroacetylamino)phenethyltriphenylphosphonium bromide undergoes base-induced elimination (DBU, CH₂Cl₂) to form a reactive ylide. Intramolecular attack on a methyl-substituted ketone generates the tetrahydroquinoline skeleton in 55% yield.
Key Observations :
-
Base Sensitivity : Strong bases (e.g., DBU) favor cyclization over hydrolysis.
-
Substrate Design : N-Protection (e.g., PMB groups) prevents premature deprotonation .
Comparative Analysis of Methodologies
The table below evaluates the four primary synthetic routes based on yield, scalability, and functional group tolerance:
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Friedlander Annulation | 78 | High | Atom-economic, one-pot | Requires high-pressure H₂ |
| Reductive Amination | 65 | Moderate | Mild conditions | Multi-step purification |
| Palladium Reduction | 68 | High | Stereoselective | Expensive catalyst |
| Phosphonium Cyclization | 55 | Low | Versatile substituent introduction | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Identification
- Molecular Formula : C10H10F3N
- Molecular Weight : 201.192 g/mol
- CAS Number : 450-62-4
- IUPAC Name : 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a valuable candidate for drug development.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of tetrahydroquinoline derivatives. For instance, research indicates that compounds structurally related to 4-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibit significant activity against various bacterial strains. A notable study demonstrated that these derivatives could inhibit the growth of Pseudomonas aeruginosa and Mycobacterium smegmatis, showcasing their potential as antimicrobial agents .
Anticancer Properties
Tetrahydroquinoline derivatives have also been investigated for their anticancer activities. A study focusing on the synthesis of new tetrahydroquinoline derivatives found that certain compounds displayed promising cytotoxic effects against human cancer cell lines. The mechanism involves the induction of apoptosis through the modulation of specific signaling pathways .
Case Study: Pharmacological Effects
A pharmacological study evaluated the effects of this compound in a mouse model of rheumatoid arthritis. The results indicated that treatment with this compound led to a significant reduction in disease severity and inflammation markers, suggesting its potential as an anti-inflammatory agent .
Synthesis of Functional Materials
The compound has been utilized in the synthesis of functional materials due to its unique electronic properties. Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength. This property is particularly beneficial for developing advanced materials for electronics and coatings .
Analytical Chemistry Applications
In analytical chemistry, this compound serves as a standard reference material in chromatographic techniques. Its distinct spectral properties allow for accurate identification and quantification in complex mixtures. Studies have employed techniques such as High-Performance Liquid Chromatography (HPLC) to analyze its presence in pharmaceutical formulations .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Biological Activity
4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is an organic compound characterized by its unique tetrahydroquinoline ring structure, which includes a methyl group at the 4-position and a trifluoromethyl group at the 7-position. This structural configuration enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C11H12F3N
- Molecular Weight : 201.19 g/mol
- CAS Number : 1706459-43-9
The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its binding affinity to various biological targets, which may lead to therapeutic applications.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. The trifluoromethyl substitution is believed to enhance its interaction with microbial targets, potentially leading to effective treatments for infections.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with proteins and enzymes involved in critical cellular pathways. The trifluoromethyl group may facilitate stronger interactions with these targets compared to non-fluorinated analogs.
Case Study: Interaction with Topoisomerase II
A study explored the inhibitory effects of similar compounds on topoisomerase II (TopoII), an essential enzyme in DNA replication and repair. Compounds structurally related to this compound demonstrated significant inhibition of TopoII enzymatic activity, suggesting potential applications in cancer therapy.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | 212695-46-0 | Similar trifluoromethyl substitution |
| 6-(Trifluoromethyl)-1H-indole | 1283718-31-9 | Indole structure with trifluoromethyl group |
| Methyl 2-amino-5-(trifluoromethyl)benzoate | 117324-58-0 | Trifluoromethyl on a benzoate structure |
This comparison highlights the unique aspects of this compound in terms of its specific biological activities and potential therapeutic applications.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. The synthesis typically involves optimizing reaction conditions to maximize yield and purity. Various methods have been explored to enhance the efficiency of production.
Synthesis Techniques
Common reagents used in the synthesis include:
- Oxidizing Agents : Potassium permanganate
- Reducing Agents : Sodium borohydride
These techniques are crucial for developing scalable methods for producing this compound for further research and application.
Q & A
Q. What are the key considerations for synthesizing 4-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with high regioselectivity?
The synthesis of tetrahydroquinoline derivatives requires careful optimization of substituent positions, catalysts, and reaction conditions. For trifluoromethyl-substituted analogs, regioselectivity is influenced by:
- Substituent effects : The electron-withdrawing trifluoromethyl group at position 7 directs electrophilic attacks to specific ring positions. Steric hindrance from the 4-methyl group must also be considered .
- Catalyst choice : Brønsted acid catalysts (e.g., chiral phosphoric acids) enhance enantioselectivity in asymmetric syntheses, as demonstrated in related tetrahydroquinoline systems .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C improve cyclization efficiency .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
-
NMR spectroscopy : H and C NMR identify substituent positions and confirm hydrogenation of the quinoline ring. The trifluoromethyl group (F NMR) shows a distinct singlet near δ -60 ppm .
-
X-ray crystallography : Single-crystal studies resolve stereochemistry and conformational details. For example, a related compound, (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline, adopts a half-chair conformation with axial substituents .
Parameter Value (Example from ) Crystal system Orthorhombic (P222) Unit cell (Å) a = 5.5354, b = 8.0039, c = 35.8207 V (Å) 1587.03
Q. What are the typical reaction pathways for modifying the trifluoromethyl group in this compound?
The trifluoromethyl group is generally inert under mild conditions but participates in:
- Nucleophilic substitution : Requires strong bases (e.g., LDA) and electrophiles to replace fluorine atoms .
- Cross-coupling reactions : Suzuki-Miyaura couplings at the quinoline core are feasible with Pd catalysts, preserving the CF group .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency between similar synthetic methods?
Discrepancies in yields or enantioselectivity often arise from subtle differences in:
- Reaction parameters : Compare solvent polarity (e.g., toluene vs. acetonitrile) and temperature gradients .
- Catalyst loading : As low as 2 mol% of chiral phosphoric acids can drastically alter enantiomeric excess (e.g., 85% vs. 50% ee) .
- Purification methods : Column chromatography vs. recrystallization may selectively remove byproducts, affecting reported yields .
Q. What experimental designs are recommended to study the role of the trifluoromethyl group in biological activity?
- Comparative analogs : Synthesize derivatives with -CF, -Cl, or -CH at position 7 to assess electronic effects on receptor binding .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes induced by the -CF group’s hydrophobicity and dipole moment .
- Metabolic stability assays : The -CF group often enhances resistance to oxidative degradation, which can be tested in liver microsome models .
Q. How to address conflicting data on the compound’s mechanism of action in enzyme inhibition studies?
- Kinetic analysis : Determine inhibition constants () under varying pH and co-factor conditions to identify competitive vs. non-competitive mechanisms .
- Molecular docking : Use crystallographic data (e.g., PDB entries) to model interactions between the tetrahydroquinoline core and enzyme active sites .
- Site-directed mutagenesis : Modify key residues (e.g., Tyr-105 in kinases) to validate hypothesized binding modes .
Methodological Guidance
Q. What strategies optimize the scalability of enantioselective syntheses?
Q. How to analyze stereochemical outcomes in asymmetric hydrogenation?
- Chiral HPLC : Use columns like Chiralpak IA to separate enantiomers and quantify ee values .
- Vibrational circular dichroism (VCD) : Confirm absolute configurations when X-ray data are unavailable .
Data Contradiction Analysis
Q. Why do similar compounds show divergent pharmacological profiles despite structural homology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
